- A General Method for Copper-Catalyzed Arene Cross-DimerizationJournal of the American Chemical Society, 2011, 133(34), 13577-13586,
Cas no 93560-55-5 (2-iodo-3-methoxy-pyridine)

2-iodo-3-methoxy-pyridine structure
Nome del prodotto:2-iodo-3-methoxy-pyridine
2-iodo-3-methoxy-pyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Iodo-3-methoxypyridine
- 2-Iodo-3-methoxy-pyridine
- 2-Iodo-3-methoxypyridine (ACI)
- D73279
- AKOS015853951
- CS-0063167
- AC-27947
- F0001-2251
- 93560-55-5
- DB-012014
- DTXSID20355761
- EN300-646089
- MFCD00234181
- SY060551
- AB05182
- SCHEMBL531517
- AC-907/25004528
- J-509706
- CS-15882
- 2-iodo-3-methoxy-pyridine
-
- MDL: MFCD00234181
- Inchi: 1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
- Chiave InChI: NJFRZBAZMPWJKQ-UHFFFAOYSA-N
- Sorrisi: IC1C(OC)=CC=CN=1
- BRN: 115569
Proprietà calcolate
- Massa esatta: 234.94900
- Massa monoisotopica: 234.949
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 89.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 22.1A^2
- Carica superficiale: 0
- XLogP3: niente
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.825
- Punto di fusione: 57-61°C
- Punto di ebollizione: 271 ºC
- Punto di infiammabilità: 118 ºC
- Indice di rifrazione: 1.598
- PSA: 22.12000
- LogP: 1.69480
- Sensibilità: Light Sensitive
- Solubilità: Insolubile in acqua
2-iodo-3-methoxy-pyridine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133807-250mg |
2-Iodo-3-methoxypyridine |
93560-55-5 | 98% | 250mg |
¥44.00 | 2024-04-24 | |
Enamine | EN300-646089-0.5g |
2-iodo-3-methoxypyridine |
93560-55-5 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133807-5g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 98% | 5g |
¥230.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5385-5G |
2-iodo-3-methoxy-pyridine |
93560-55-5 | 97% | 5g |
¥198.00 | 2023-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5385-100G |
2-iodo-3-methoxy-pyridine |
93560-55-5 | 97% | 100g |
¥2871.00 | 2023-05-07 | |
Life Chemicals | F0001-2251-0.25g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40340-50g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95% | 50g |
¥1810.0 | 2023-09-07 | |
Life Chemicals | F0001-2251-0.5g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19868-1g |
2-Iodo-3-methoxypyridine, 97% |
93560-55-5 | 97% | 1g |
¥735.00 | 2023-03-02 | |
Chemenu | CM174594-25g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95%+ | 25g |
$236 | 2022-06-09 |
2-iodo-3-methoxy-pyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide , Iodine , Tripotassium phosphate Solvents: 1,4-Dioxane ; 60 min, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- A Concise Synthesis of the Differentiating Antibiotic L-Azatyrosine. [Erratum to document cited in CA123:286585]Journal of Organic Chemistry, 1998, 63(2),,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: tert-Butyllithium , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Toluene , Pentane ; -15 °C; 30 min, 0 °C; 0 °C → 20 °C
1.2 Solvents: Toluene ; 1 h, 20 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C
1.2 Solvents: Toluene ; 1 h, 20 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C
Riferimento
- Homoleptic Zincate-Promoted Room-Temperature Halogen-Metal Exchange of BromopyridinesChemistry - A European Journal, 2010, 16(41), 12425-12433,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 0 - 10 °C; 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 0 - 10 °C; 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational StudyJournal of Organic Chemistry, 2018, 83(21), 13498-13506,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium methoxide
1.2 Solvents: Dimethylformamide ; rt
1.2 Solvents: Dimethylformamide ; rt
Riferimento
- Solid-state fluorescence of zwitterionic imidazolium pyridinolates bearing long alkyl chains: Control of emission properties based on variation of lamellar alignmentTetrahedron, 2017, 73(41), 6000-6007,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- Preparation of cholesteryl ester transfer protein (CETP) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, 20 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, 20 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C
Riferimento
- Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationshipsTetrahedron, 2016, 72(17), 2196-2205,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; rt; 2 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
Riferimento
- Photochemical synthesis and properties of axially chiral naphthylpyridinesJournal of Photochemistry and Photobiology, 2011, 222(1), 263-265,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ; rt → 0 °C; 1.5 h, < 25 °C; 30 min, 20 - 25 °C
1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C
1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C
Riferimento
- One-Pot Iodination of HydroxypyridinesJournal of Organic Chemistry, 2009, 74(14), 5111-5114,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide
1.2 -
1.2 -
Riferimento
- New syntheses of orelline and analogues via metalation and cross-coupling reactionsTetrahedron, 2002, 58(2), 309-314,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; rt
1.2 Reagents: Sodium hydride ; 10 min, rt
1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydride ; 10 min, rt
1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt
Riferimento
- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) ReagentsJournal of Organic Chemistry, 2011, 76(10), 3812-3819,
2-iodo-3-methoxy-pyridine Raw materials
2-iodo-3-methoxy-pyridine Preparation Products
93560-55-5 (2-iodo-3-methoxy-pyridine) Prodotti correlati
- 437709-98-3(2,6-Diiodo-3-methoxypyridine)
- 1221342-00-2(tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate)
- 1966944-48-8((2S)-2-(1,5,3-dithiazepan-3-yl)propanoic acid)
- 860195-74-0(3-Bromo-8-chloro-6-nitroquinoline)
- 19810-73-2(2-(Dimethylamino)-6-methyl-4-pyrimidinol)
- 1553051-18-5(2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-ol)
- 2034342-69-1(N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)
- 1514075-12-7(1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine)
- 1551346-73-6(dimethyl({2-(3-methylazetidin-3-yl)oxyethyl})amine)
- 2171840-61-0(tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(3-methoxypropyl)carbamate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93560-55-5)2-iodo-3-methoxy-pyridine

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):160.0/529.0